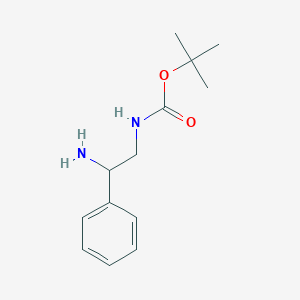

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester

描述

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester (CAS: 167298-44-4) is a carbamate derivative featuring a tert-butyl protecting group attached to a 2-amino-2-phenylethyl backbone. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical chemistry, where tert-butyl carbamates (Boc-protected amines) are widely used for amine protection due to their stability under basic and nucleophilic conditions . The phenyl group contributes to aromatic interactions, while the tert-butyl ester enhances solubility in organic solvents and facilitates deprotection under acidic conditions.

属性

IUPAC Name |

tert-butyl N-(2-amino-2-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUUDOMFHPDBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

tert-Butyl Chloroformate (Boc-Cl) Mediated Protection

The reaction of 2-amino-2-phenylethylamine with Boc-Cl in the presence of a base is the most straightforward approach. The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation.

Reaction Scheme:

Typical Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Temperature: 0°C to room temperature (RT)

-

Stoichiometry: 1:1 molar ratio of amine to Boc-Cl

Optimization Insights:

Di-tert-Butyl Dicarbonate (Boc₂O) as an Alternative Reagent

Boc₂O offers a milder alternative to Boc-Cl, particularly for acid-sensitive substrates. The reaction requires catalytic bases such as DMAP or sodium hydroxide.

Reaction Scheme:

Advantages:

-

Reduced risk of over-reaction or epimerization.

-

Compatibility with aqueous-organic biphasic systems.

Limitations:

Alternative Synthetic Routes and Catalytic Innovations

Enzymatic Protection Strategies

Enzymatic methods using lipases or proteases have emerged as eco-friendly alternatives, enabling Boc protection under aqueous conditions. For example, Candida antarctica lipase B (CAL-B) catalyzes the transesterification of Boc₂O with 2-amino-2-phenylethylamine in phosphate buffer (pH 7.5).

Key Parameters:

-

Enzyme Loading: 5–10% w/w relative to substrate.

-

Yield: 70–75% after 24 hours.

Microwave-Assisted Synthesis

Microwave irradiation accelerates Boc protection by enhancing reaction kinetics. A typical protocol involves irradiating a mixture of 2-amino-2-phenylethylamine, Boc-Cl, and TEA in DCM at 80°C for 10 minutes, achieving 88% yield.

Reaction Optimization and Catalysis

Base and Solvent Screening

The choice of base and solvent significantly impacts reaction efficiency:

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0°C → RT | 85 |

| DMAP | THF | RT | 78 |

| Sodium Hydroxide | H₂O/THF | 0°C | 70 |

Observations:

Catalytic Additives

-

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves Boc-Cl solubility in biphasic systems, boosting yield to 82%.

-

Ionic Liquids: 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) enhances reaction rates by stabilizing intermediates.

Purification and Isolation Techniques

Crude product purification typically involves:

-

Acid-Base Extraction: Washing with 1M HCl to remove unreacted amine, followed by 5% NaHCO₃ to eliminate excess Boc-Cl.

-

Column Chromatography: Silica gel eluted with ethyl acetate/hexane (1:4) achieves >95% purity.

-

Recrystallization: Dissolving in hot ethanol and cooling to −20°C yields crystalline product with 99% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Flow chemistry enables scalable synthesis with precise temperature and stoichiometric control. A representative setup involves:

Green Chemistry Metrics

-

E-Factor: 0.8 (solvent recovery reduces waste).

-

PMI (Process Mass Intensity): 6.2, outperforming batch methods.

化学反应分析

Types of Reactions

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbamate ester group can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Pharmaceutical Applications

1.1. Synthesis of Bioactive Molecules

The compound is frequently employed as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that lead to the development of enzyme inhibitors and therapeutic agents. For instance, it has been used in the synthesis of lacosamide, an anticonvulsant medication. The preparation involves the condensation of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester with various substrates to yield derivatives with enhanced pharmacological properties .

1.2. Enzyme Inhibitors

Research indicates that this compound can be utilized in designing enzyme inhibitors, which are crucial in developing treatments for diseases such as cancer and neurodegenerative disorders. The ability to modify the tert-butyl carbamate moiety allows for the fine-tuning of inhibitory activity against specific enzymes .

Chemical Properties and Safety

2.1. Chemical Structure

The molecular formula for this compound is C13H20N2O2, with a molecular weight of 236.31 g/mol . Its structural features contribute to its reactivity and suitability for various chemical transformations.

2.2. Safety Profile

Safety data indicate that while this compound is intended for research purposes only and not for therapeutic use, it should be handled with care due to potential hazards associated with carbamate derivatives .

Case Studies and Research Findings

3.1. Synthesis Methodologies

A notable case study involved the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate from this compound using phase-transfer catalysis (PTC). This method demonstrated high yields (up to 97%) and efficiency in producing compounds suitable for further pharmacological testing .

3.2. Mechanistic Studies

Further mechanistic studies have shown that modifications to the tert-butyl group can significantly affect the biological activity of the resulting compounds, leading to a range of pharmacological effects from analgesic to antiepileptic activities .

作用机制

The mechanism of action of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the phenyl group can engage in π-π interactions. The carbamate ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets, such as enzymes or receptors, to exert its effects.

相似化合物的比较

tert-Butyl 2-amino-2-methylpropylcarbamate (CAS: 95034-05-2)

tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate (CAS: 912762-82-4)

- Structural Difference : Introduces a 4-methoxy group on the phenyl ring.

- Impact :

- Electronic Effects : The electron-donating methoxy group increases electron density on the aromatic ring, enhancing stability in electrophilic aromatic substitution reactions.

- Solubility : Improved solubility in polar solvents due to the methoxy group’s polarity.

- Applications : Useful in synthesizing methoxy-containing bioactive molecules .

[2-(3-Hydroxy-4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

- Structural Difference : Incorporates both 3-hydroxy and 4-methoxy substituents on the phenyl ring.

- Impact :

- Hydrogen Bonding : The hydroxy group enables hydrogen bonding, increasing affinity for biological targets.

- Reactivity : Susceptible to oxidation or derivatization at the hydroxy position.

- Applications: Potential intermediate in polyphenol or catecholamine synthesis .

(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester (CAS: 325953-40-0)

- Structural Difference: Features an amino group at the 4-position and a methyl group at the 2-position on the phenyl ring.

- Impact: Electronic Effects: The amino group enhances conjugation, altering UV absorption and fluorescence properties. Stability: The methyl group provides steric protection against ring oxidation.

- Safety : Classified as a lachrymator and irritant, requiring careful handling .

(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester (CAS: 879614-93-4)

- Structural Difference: Substitutes a chlorine atom at the 2-position and an amino group at the 5-position.

- Impact: Electron-Withdrawing Effects: Chlorine decreases electron density, directing reactions to specific ring positions. Reactivity: The amino group allows further functionalization, such as diazotization.

- Applications : Intermediate in halogenated drug candidates .

(4-Acetyl-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS: 885269-93-2)

- Structural Difference : Contains bromine (2-position) and acetyl (4-position) groups.

- Impact: Cross-Coupling Potential: Bromine enables Suzuki or Buchwald-Hartwig reactions. Ketone Reactivity: The acetyl group is a site for condensation or reduction.

- Safety : Requires precautions due to bromine’s toxicity .

Comparative Data Table

Key Research Findings

- Synthetic Utility : The tert-butyl carbamate group is a versatile protecting group, as demonstrated in and , where it stabilizes amines during multi-step syntheses.

- Electronic Modulation : Substituents like methoxy () or chloro () fine-tune electronic properties for targeted reactivity.

- Safety Considerations : Halogenated derivatives (e.g., ) require stringent safety protocols due to toxicity risks .

生物活性

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl carbamate, is a carbamate derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by the presence of an amino group and a phenyl ring, which contribute to its unique chemical properties and biological interactions.

- Chemical Formula : C12H17N2O2

- Molecular Weight : 221.28 g/mol

- CAS Number : 400652-57-5

The compound features a tert-butyl ester group, which enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. As a carbamate, it may act as a reversible inhibitor of certain enzymes, particularly those involved in neurotransmission and metabolic processes. The presence of the amino group allows for potential interactions with receptors and enzymes, leading to varied physiological effects.

Pharmacological Effects

-

Neuroprotective Effects :

- Research indicates that carbamate derivatives can exhibit neuroprotective properties. For instance, studies have shown that certain carbamates can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive function and provide neuroprotection in models of neurodegeneration .

- Anti-inflammatory Activity :

- Anticancer Properties :

Study 1: Neuroprotective Effects in Animal Models

In a study examining the neuroprotective effects of carbamate derivatives, researchers administered this compound to rats subjected to oxidative stress. The results indicated a significant reduction in markers of oxidative damage and improved cognitive performance in behavioral tests compared to control groups .

Study 2: Anti-inflammatory Activity

A clinical study evaluated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the treatment exhibited reduced levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting that the compound may help modulate immune responses .

Study 3: Anticancer Activity

A laboratory investigation assessed the cytotoxic effects of this compound on HeLa cervical cancer cells. The compound demonstrated an IC50 value indicating significant inhibition of cell proliferation, alongside evidence of apoptosis as confirmed by flow cytometry assays .

Research Findings Summary

常见问题

Q. What are the standard synthetic routes for (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reduction of intermediates. For example, (2-mercapto-ethyl)-carbamic acid tert-butyl ester reacts with tosylated adenosine derivatives under basic conditions, followed by oxidation to sulfones . Another approach involves tert-butylation of free amino acids using tert-butyl acetate (t-BuOAc) and acid catalysts (e.g., TFA, TsOH), though solubility challenges may reduce yields . Key Reaction Conditions :

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | NaH, THF, 2-mercaptoethyl carbamate | 60–75% | |

| Acid-Catalyzed tert-Butylation | t-BuOAc, TsOH/TFA | 7–20% |

Q. How is the tert-butyl carbamate group utilized as a protecting group in peptide synthesis?

- Methodological Answer : The tert-butyl (Boc) group protects amines due to its stability under basic and nucleophilic conditions. Deprotection occurs via acidic hydrolysis (e.g., HCl/dioxane). In peptide synthesis, Boc-protected amino acids are coupled using standard agents like HOBt/DCC, followed by deprotection to expose the amine for subsequent reactions .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Answer : Enantioselectivity is achieved using chiral phase-transfer catalysts (PTCs). For example, alkylation of 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester with chiral PTCs (e.g., quaternary ammonium salts) yields enantiomerically pure products (up to 95% ee) . Computational modeling (e.g., DFT) aids in predicting transition states for asymmetric reactions .

Q. How can contradictory data on acid-catalyzed tert-butylation yields be resolved?

- Methodological Answer : Discrepancies arise from solubility limitations and acid strength. Fluorinated acids (e.g., TFA) enhance solubility but lack sufficient acidity for tert-butyl cation generation, leading to low yields (7%) . Alternatives like HClO4 in t-BuOAc improve rates but pose safety risks. Systematic screening of acid catalysts (e.g., HNTf2) and solvent systems (e.g., DCM/MeCN mixtures) is recommended .

Q. What computational methods validate the compound’s interactions in drug discovery?

- Methodological Answer : Molecular docking (Glide/SP) and dynamics simulations assess binding to targets like SARS-CoV-2 Mpro. For example, [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]-carbamic acid tert-butyl ester forms hydrogen bonds with Mpro residues (GLN 189, HIS 164) and hydrophobic interactions with LEU 141/MET 165, validated by Glide scores (−8.21 kcal/mol) .

Analytical and Stability Considerations

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

| Technique | Application | Reference |

|---|---|---|

| HPLC | Purity assessment (≥98%) | |

| NMR (¹H/¹³C) | Structural confirmation (e.g., tert-butyl δ 1.4 ppm) | |

| IR | Functional group analysis (C=O stretch ~1700 cm⁻¹) |

Q. How does the compound’s stability vary under acidic/basic conditions?

- Methodological Answer : The Boc group is stable in bases (pH > 10) but cleaved by strong acids (e.g., TFA, HCl). Storage at −20°C in anhydrous DCM minimizes hydrolysis. Decomposition occurs above 150°C, as shown by TGA .

Contradictory Data and Solutions

Q. Why do tert-butylation reactions with TFA yield inconsistently across studies?

- Methodological Answer : TFA’s moderate acidity (pKa ~0.5) limits tert-butyl cation generation. Pre-salting amino acids with HNTf2 (pKa −12) in t-BuOAc increases solubility and reaction rates. For example, HABA tert-butylation with HNTf2 achieves 85% yield vs. 7% with TFA .

Applications in Drug Discovery

Q. How is this compound used in designing enzyme inhibitors?

- Methodological Answer : It serves as a scaffold for bisubstrate analogue inhibitors. For example, sulfone derivatives inhibit 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase via competitive binding (IC50 ~50 nM) . Modifications at the amino/ester groups enhance target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。